

Difluoromethanesulfonyl Chloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoromethanesulfonyl chloride*

Cat. No.: B074772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **difluoromethanesulfonyl chloride** in organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of the difluoromethyl group can enhance biological activity and metabolic stability.^[1] This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of **difluoromethanesulfonyl chloride** (CAS No. 1512-30-7) is provided below. These properties are essential for its handling and application in various reaction conditions.^[2]

Property	Value
Molecular Formula	CHClF ₂ O ₂ S ^{[2][3]}
Molecular Weight	150.53 g/mol ^{[2][3]}
Boiling Point	84.7°C - 99°C ^{[2][4]}
Density	1.696 g/cm ³ ^{[2][4]}
Flash Point	5°C ^{[2][4]}
Appearance	Clear, almost colorless liquid ^[4]
Stability	Extremely moisture sensitive ^[4]

Solubility Profile

The solubility of **difluoromethanesulfonyl chloride** is influenced by the polarity of the solvent. While extensive quantitative data is not readily available in public literature, qualitative assessments have been noted. The presence of the difluoromethyl group can enhance the solubility in organic solvents.^[1]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for **difluoromethanesulfonyl chloride** in various organic solvents.

Solvent	Chemical Formula	Qualitative Solubility
Chloroform	CHCl ₃	Sparingly Soluble ^[4]
Ethyl Acetate	C ₄ H ₈ O ₂	Slightly Soluble ^[4]

It is important to note that sulfonyl chlorides can react with protic solvents like water and alcohols, leading to hydrolysis to the corresponding sulfonic acid.^[5] Therefore, anhydrous solvents should be used for solubility determination and reactions.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of **difluoromethanesulfonyl chloride**. These are general methods adapted for sulfonyl chlorides.[\[5\]](#)[\[6\]](#)

Method 1: Visual Assessment of Solubility (Qualitative)

This method provides a rapid initial assessment of solubility.[\[5\]](#)

Procedure:

- Add approximately 10-20 mg of **difluoromethanesulfonyl chloride** to a dry test tube.[\[5\]](#)
- Add 1 mL of the chosen anhydrous solvent to the test tube.[\[5\]](#)
- Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.[\[5\]](#)
- Visually inspect the solution against a contrasting background.[\[5\]](#)
 - Soluble: The solid completely dissolves, resulting in a clear solution.[\[5\]](#)
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.[\[5\]](#)
 - Insoluble: The solid does not appear to dissolve.[\[5\]](#)
- Record the observations for each solvent tested.[\[5\]](#)

Method 2: Gravimetric Method (Shake-Flask) for Quantitative Determination

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[\[5\]](#)

Procedure:

- Add an excess amount of **difluoromethanesulfonyl chloride** to a known volume of the selected anhydrous solvent in a sealed container.

- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the mixture to stand undisturbed to let undissolved solid settle.
- Carefully withdraw a known volume of the clear supernatant using a syringe.[5]
- Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.[5]
- Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]
- Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.[5]
- Weigh the dish or vial containing the solid residue on an analytical balance.[5]

Calculation of Solubility:

- Calculate the mass of the dissolved **difluoromethanesulfonyl chloride** by subtracting the initial weight of the empty container from the final weight.[5]
- Express the solubility in the desired units, such as mg/mL or g/100 mL.[5]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of **difluoromethanesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantitative Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. innospk.com [innospk.com]
- 3. Difluoromethanesulphonyl chloride | CHClF₂O₂S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Difluoromethanesulfonyl Chloride: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074772#difluoromethanesulfonyl-chloride-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com